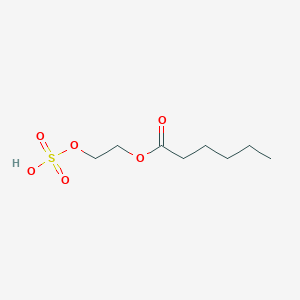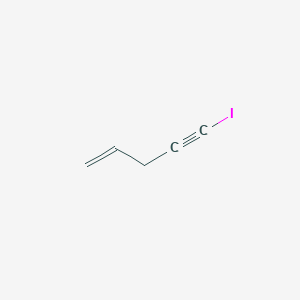
5-Iodopent-1-EN-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodopent-1-EN-4-yne is an organic compound with the molecular formula C5H7I. It is a derivative of pent-1-yne, where an iodine atom is attached to the fifth carbon atom. This compound is of interest in organic synthesis due to its unique structure, which combines an alkyne and an alkene functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodopent-1-EN-4-yne typically involves the iodination of pent-1-yne. One common method is the reaction of 5-chloro-1-pentyne with sodium iodide in acetone under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-chloro-1-pentyne in dry acetone.
- Add sodium iodide to the solution.
- Reflux the mixture under an inert atmosphere for 24 hours.
- After cooling, filter the reaction mixture and concentrate it under reduced pressure.
- Dissolve the residue in dichloromethane and wash with sodium thiosulfate solution.
- Dry the organic phase and evaporate the solvent to obtain this compound as a colorless liquid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodopent-1-EN-4-yne undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or halogen acids (e.g., hydrogen chloride) to form haloalkenes and geminal dihalides.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of alcohols or amines.
Oxidation and Reduction: The alkyne and alkene groups can be oxidized or reduced under appropriate conditions, forming different products depending on the reagents used.
Common Reagents and Conditions
Halogenation: Bromine in dichloromethane.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.
Nucleophilic Substitution: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Haloalkenes: Formed by the addition of halogens.
Geminal Dihalides: Formed by the addition of two equivalents of halogen acids.
Alcohols and Amines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Iodopent-1-EN-4-yne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-Iodopent-1-EN-4-yne involves its reactivity with various molecular targets. The iodine atom can participate in nucleophilic substitution reactions, while the alkyne and alkene groups can undergo addition reactions. These reactions can modify the structure and function of target molecules, leading to changes in their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodopent-1-yne: Similar structure but lacks the alkene group.
5-Iodopent-1-ene: Similar structure but lacks the alkyne group.
5-Iodopent-4-en-1-ol: Contains an alcohol group instead of the alkyne.
Uniqueness
5-Iodopent-1-EN-4-yne is unique due to the presence of both alkyne and alkene functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
113333-46-3 |
|---|---|
Formule moléculaire |
C5H5I |
Poids moléculaire |
192.00 g/mol |
Nom IUPAC |
5-iodopent-1-en-4-yne |
InChI |
InChI=1S/C5H5I/c1-2-3-4-5-6/h2H,1,3H2 |
Clé InChI |
ZYCDKTRANQZRGV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

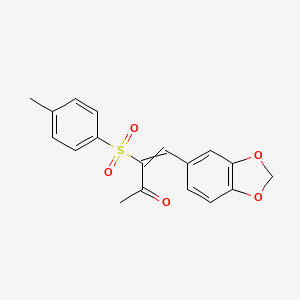
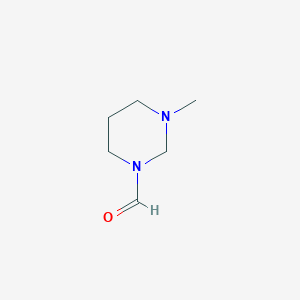
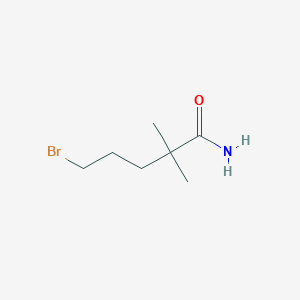
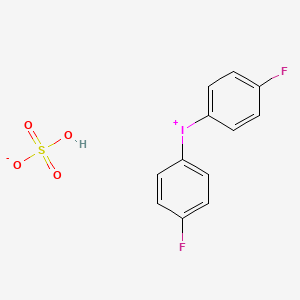
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
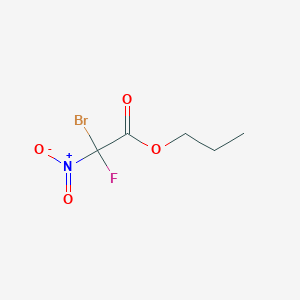
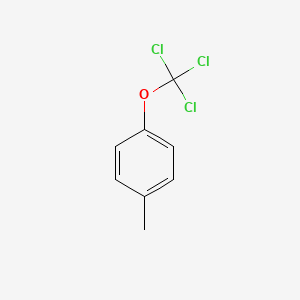
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)


